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Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-
methyl-D-aspartate (NMDA) receptors containing the GIuN2D subunit.[1][2][3][4] It also exhibits
high potency for GIuN2C-containing receptors.[1][2][4] This selectivity, with over 50-fold
preference for GIUN2D/C over GIUN2A and GIuN2B subunits, makes DQP-1105 a valuable
pharmacological tool for investigating the physiological and pathological roles of GIuN2D-
containing NMDA receptors.[2][3][5] These application notes provide detailed protocols for
utilizing DQP-1105 to block GIuN2D receptors in various experimental paradigms.

Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be
overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][6] Its
action is voltage-independent.[1][2] A key feature of DQP-1105's mechanism is its glutamate-
dependence,; its affinity for the receptor increases upon glutamate binding.[1][7] This results in
a time-dependent inhibition, where co-application with glutamate leads to a gradual relaxation
to a steady-state level of inhibition.[1][7] DQP-1105 is thought to bind to a novel site in the
lower lobe of the GIuN2 agonist-binding domain, thereby inhibiting a pregating step without
altering the channel's open time or conductance.[2][3]
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Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of DQP-1105 across different
NMDA receptor subtypes and other related receptors, as determined in various expression

systems.

Receptor Subtype Expression System IC50 (pM) Reference
GIuN1/GIuN2D Xenopus oocytes 2.7 [1112][4115]
HEK cells

_ 3.2 [2]
(electrophysiology)

Not explicitly stated,
HEK cells (Ca2+ flux) [8]
but potent

GIuN1/GluN2C Xenopus oocytes 7.0-85 [11[4115]
GIUN1/GIuN2A Xenopus oocytes >200 (e.g., 206) [2][5]18]
HEK cells

: ~12 [2]
(electrophysiology)
GIuN1/GluN2B Xenopus oocytes >100 (e.g., 121) [5]
HEK cells S

) Negligible inhibition [2]
(electrophysiology)
GIuAl (AMPA) Xenopus oocytes 198 [5]
GluK2 (Kainate) Xenopus oocytes 153 [5]

Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in
Heterologous Expression Systems

This protocol is designed for studying the effect of DQP-1105 on NMDA receptors expressed in
non-neuronal cells like Xenopus oocytes or HEK cells.

1. Reagent Preparation:
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DQP-1105 Stock Solution: Prepare a 100 mM stock solution of DQP-1105 in dimethyl
sulfoxide (DMSOQ).[5][9] Store at -20°C.[5]

External Solution: Prepare an appropriate external recording solution for the cell type being
used. For Xenopus oocytes, a standard solution is Barth's solution.[2] For HEK cells, a
typical extracellular solution contains (in mM): 145 NacCl, 2.5 KCI, 10 HEPES, 1 CaCl2, and
10 glucose, with pH adjusted to 7.4.

Agonist Solutions: Prepare stock solutions of glutamate and glycine (or D-serine) in water.
Final concentrations will depend on the experiment, but 100 uM of each is often used to elicit
maximal responses.[2]

. Experimental Procedure (Whole-Cell Patch-Clamp in HEK cells):
Culture HEK cells expressing the desired GIuN1/GIuN2 receptor subunit combinations.
Establish a whole-cell patch-clamp recording.

Perfuse the cell with the external solution containing glutamate and glycine to establish a
baseline NMDA receptor-mediated current.

To determine the IC50, co-apply various concentrations of DQP-1105 (e.g., 0.3—-30 pM) with
the agonists.[2]

Allow the current to reach a steady-state level of inhibition. The onset of inhibition will be
time-dependent.[6]

Wash out DQP-1105 with the agonist-containing solution to observe the reversal of inhibition.

Record and analyze the current responses to determine the extent of inhibition at each DQP-
1105 concentration.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.rndsystems.com/products/dqp-1105_4491
https://pmc.ncbi.nlm.nih.gov/articles/PMC6510335/
https://www.rndsystems.com/products/dqp-1105_4491
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://www.researchgate.net/figure/nhibition-by-DQP-1105-is-dependent-upon-binding-of-NMDA-to-the-GluN2D-subunit-Current_fig3_51539191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Fig. 1: Experimental workflow for in vitro electrophysiology.

Protocol 2: In Vivo Administration for Blocking GluN2D
Receptors in Mice

This protocol is adapted from studies investigating the role of GIUN2D receptors in neuronal
development and epilepsy models.

1. Reagent Preparation:
o DQP-1105 Stock Solution: Prepare a 100 mM stock solution in DMSO.[9]

e Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5%
PEG 400 in sterile 0.9% saline.[9]

e DQP-1105 Injection Solution: Dilute the DQP-1105 stock solution in the vehicle to a final
concentration of 5 mM. The final DMSO concentration should be less than 5%.[9] Warm and

sonicate the solution before injection.[9]

2. Administration:
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Administer DQP-1105 via intraperitoneal (IP) injection.

A commonly used dose is 28 mg/kg.[1][9]

The injection volume is typically 10 ul/g of body weight.[9]

The frequency and duration of administration will depend on the specific experimental design
(e.g., daily injections for several days).[9]

Signaling Pathway Diagram

The following diagram illustrates the activation of an NMDA receptor and the inhibitory action of
DQP-1105.
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Fig. 2: NMDA receptor activation and inhibition by DQP-1105.

Concluding Remarks

DQP-1105 is a crucial tool for dissecting the roles of GIuN2D-containing NMDA receptors. The
provided protocols and data serve as a guide for researchers to effectively utilize this selective
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antagonist in their studies. As with any pharmacological agent, it is recommended to perform
dose-response experiments to determine the optimal concentration for a specific experimental
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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